CID 71361754

Description

Contextualization within Contemporary Chemical Sciences

GNE-3511 represents a prime example of progress in medicinal chemistry and chemical biology, where the design and synthesis of targeted inhibitors are paramount. Its development showcases the intricate process of optimizing a molecule for potency, selectivity, and favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier. sigmaaldrich.commedchemexpress.com The study of GNE-3511 is situated at the intersection of organic synthesis, molecular modeling, and pharmacology, reflecting a multidisciplinary approach to tackling complex biological questions.

Significance of GNE-3511 in Fundamental Chemical Research

The significance of GNE-3511 in fundamental research lies in its utility as a chemical probe to investigate the physiological and pathological roles of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12). caymanchem.comguidetopharmacology.org By providing a tool to selectively inhibit DLK, researchers can dissect its downstream signaling pathways, such as the JNK pathway, and its involvement in processes like axonal degeneration and neuronal apoptosis. sigmaaldrich.comcaymanchem.com Its high potency, with a reported Ki value of 0.5 nM, allows for effective target modulation at low concentrations. medchemexpress.com

Overview of Current Research Trajectories and Methodological Paradigms for GNE-3511

Current research on GNE-3511 is primarily focused on its therapeutic potential in neurodegenerative disorders and, more recently, in oncology. medchemexpress.comoncodaily.com Studies have employed GNE-3511 in in vitro models using primary neurons to demonstrate its protective effects against axon degeneration. sigmaaldrich.comcaymanchem.com In vivo research has utilized animal models, such as mouse models of Parkinson's disease and nerve injury, to assess its efficacy in preventing neuronal damage and related symptoms. caymanchem.comnih.gov Methodologically, research involves a combination of biochemical assays to determine kinase inhibition, cell-based assays to observe cellular responses, and pharmacokinetic studies to evaluate its distribution and metabolism in living organisms. sigmaaldrich.commedchemexpress.com Recent investigations have also explored its potential in treating head and neck squamous cell carcinoma where the gene for a related kinase is overexpressed. oncodaily.com

Detailed Research Findings

The investigation of GNE-3511 has yielded specific data regarding its chemical and biological properties.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-[[6-(3,3-difluoro-1-pyrrolidinyl)-4-[1-(3-oxetanyl)-4-piperidinyl]-2-pyridinyl]amino]-4-pyridinecarbonitrile | caymanchem.com |

| Molecular Formula | C₂₃H₂₆F₂N₆O | sigmaaldrich.comcaymanchem.com |

| Molecular Weight | 440.49 g/mol | sigmaaldrich.comcaymanchem.com |

| CAS Number | 1496581-76-0 | sigmaaldrich.comcaymanchem.com |

| Physical Form | Solid, yellow in color | sigmaaldrich.com |

| Solubility | Soluble in DMSO | sigmaaldrich.comcaymanchem.com |

Biological Activity and Selectivity

GNE-3511 is characterized by its high potency against DLK and its selectivity over other related kinases.

| Target | Inhibition Metric | Value | Source |

| Dual Leucine Zipper Kinase (DLK/MAP3K12) | Ki | 0.5 nM | sigmaaldrich.commedchemexpress.com |

| Phosphorylated JNK | IC₅₀ | 30 nM | caymanchem.com |

| Axon Degeneration (in vitro) | IC₅₀ | 107 nM | sigmaaldrich.comcaymanchem.com |

| JNK1 | IC₅₀ | 129 nM | sigmaaldrich.comcaymanchem.com |

| JNK2 | IC₅₀ | 514 nM | sigmaaldrich.comcaymanchem.com |

| JNK3 | IC₅₀ | 364 nM | sigmaaldrich.comcaymanchem.com |

| MLK1 | IC₅₀ | 67.8 nM | sigmaaldrich.comcaymanchem.com |

| MLK2 | IC₅₀ | 767 nM | sigmaaldrich.comcaymanchem.com |

| MLK3 | IC₅₀ | 602 nM | sigmaaldrich.comcaymanchem.com |

| MKK4 | IC₅₀ | > 5000 nM | sigmaaldrich.comcaymanchem.com |

| MKK7 | IC₅₀ | > 5000 nM | sigmaaldrich.comcaymanchem.com |

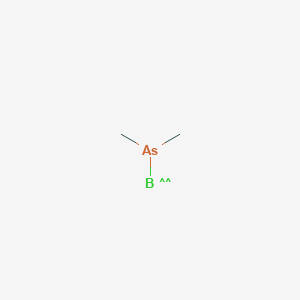

Structure

2D Structure

Properties

CAS No. |

43451-05-4 |

|---|---|

Molecular Formula |

C2H6AsB |

Molecular Weight |

115.80 g/mol |

InChI |

InChI=1S/C2H6AsB/c1-3(2)4/h1-2H3 |

InChI Key |

VGGPYWIJEKQZMR-UHFFFAOYSA-N |

Canonical SMILES |

[B][As](C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cid 71361754

Retrosynthetic Analysis for CID 71361754

No information is available on the retrosynthetic analysis of this compound. This process would typically involve the deconstruction of the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Novel Synthetic Routes for the Preparation of this compound and its Analogues

There are no published novel or established synthetic routes for the preparation of this compound or its analogues.

Investigation of Reaction Mechanisms Governing Transformations of this compound

No studies have been published investigating the reaction mechanisms of this compound. Such studies would provide insight into the step-by-step processes of its chemical transformations.

Mechanistic Studies on Radical Intermediates in Reactions of this compound

There is no available research on the involvement or study of radical intermediates in any reactions of this compound. Mechanistic studies in radical chemistry often involve techniques to detect and characterize these highly reactive species. researchgate.netnih.gov

Stereochemical Outcomes of Synthetic Pathways Involving this compound

Without established synthetic pathways, there is no information regarding the stereochemical outcomes of reactions to produce or modify this compound.

Green Chemistry Approaches in the Synthesis of this compound

No green chemistry approaches for the synthesis of this compound have been reported. Green chemistry in pharmaceutical synthesis aims to reduce environmental impact by using sustainable methods, such as microwave-assisted techniques, safer solvents, and developing energy-efficient processes. mdpi.comejcmpr.comresearchgate.netresearchgate.netmdpi.com

Molecular Interactions and Recognition of Cid 71361754

Elucidation of Non-Covalent Interactions of CID 71361754

There is currently no published research detailing the non-covalent interactions of this compound. The potential for this compound to engage in hydrogen bonding, van der Waals forces, or electrostatic interactions remains uninvestigated. The presence of arsenic, boron, and hydrogen atoms suggests the theoretical possibility of various intermolecular forces, but experimental data is required for confirmation and characterization.

Ligand-Binding Studies and Specificity of this compound with Macromolecular Systems

No studies concerning the binding of this compound to any macromolecular systems, such as proteins or nucleic acids, have been reported in the scientific literature.

The potential for this compound to act as a ligand in chemically induced dimerization (CID) is an area that remains entirely unexplored. CID is a powerful technique in chemical biology where a small molecule induces the association of two proteins. Without any binding studies, the capacity of this compound to mediate such interactions is unknown.

As there are no reports of this compound binding to any macromolecule, no quantitative data on its binding affinities (such as Kd values) or kinetic parameters (kon and koff rates) exist.

Supramolecular Assembly and Self-Organization Principles Directed by this compound

The role of this compound in directing supramolecular assembly or self-organization has not been a subject of any published research. The principles by which molecules spontaneously form larger, ordered structures are fundamental to supramolecular chemistry, but the contribution of this particular compound to the field is yet to be determined.

Host-Guest Chemistry Investigations with this compound

There is no available literature on investigations into the host-guest chemistry of this compound. Whether this compound can act as a host to encapsulate smaller guest molecules, or be encapsulated as a guest within a larger host molecule, is a question that awaits scientific inquiry.

Computational and Theoretical Chemical Studies of Cid 71361754

Quantum Mechanical Calculations on the Electronic Structure and Reactivity of CID 71361754

Quantum mechanical (QM) calculations would be instrumental in elucidating the fundamental electronic properties and reactivity of this compound. These ab initio methods, which solve the Schrödinger equation for the molecular system, provide insights into the distribution of electrons and the energies of molecular orbitals.

Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, QM calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting how this compound might interact with other molecules. Other reactivity descriptors that could be derived from QM calculations include ionization potential, electron affinity, and various reactivity indices.

Molecular Dynamics Simulations to Model Conformational Landscapes and Solvation Effects of this compound

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach would allow for the exploration of the compound's conformational landscape, revealing the different shapes (conformers) it can adopt and their relative stabilities.

By simulating the compound in a solvent, typically water, the influence of the surrounding environment on its structure and dynamics can be assessed. These simulations would provide detailed information on how solvent molecules arrange themselves around this compound and the energetic contributions of these interactions. Understanding solvation is critical as it can significantly impact the compound's properties and behavior in a biological context. The results of these simulations are often visualized through trajectory analysis, which can reveal important dynamic events such as conformational changes.

Docking and Molecular Modeling Studies of this compound in Complex Systems

Should this compound be investigated as a potential biologically active agent, molecular docking and modeling studies would be essential. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the binding of a small molecule (ligand) to the active site of a protein.

These studies would involve building a three-dimensional model of this compound and a target biomolecule, such as a receptor or enzyme. Docking algorithms would then be used to explore possible binding modes of the compound within the target's binding site, and scoring functions would rank these poses based on their predicted binding affinity. This would provide hypotheses about the compound's mechanism of action and the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex.

Development of Structure-Activity Relationships (SAR) for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. If a biological activity for this compound were identified, a systematic investigation of how modifications to its chemical structure affect this activity would be undertaken.

This would involve synthesizing or computationally designing a series of analogues of this compound with specific structural changes. The biological activity of these analogues would then be tested. By comparing the activity of the analogues to the parent compound, relationships between specific structural features and biological activity can be established. For instance, it might be found that adding a particular functional group at a certain position enhances activity, while another modification diminishes it. These insights are crucial for the rational design of more potent and selective compounds.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining would play a significant role in the broader research context of this compound. These approaches use computational methods to analyze large datasets of chemical and biological information.

For this compound, cheminformatics tools could be used to calculate a wide range of molecular descriptors, which are numerical representations of its chemical and physical properties. These descriptors could then be used to build predictive models for properties such as solubility, toxicity, and metabolic stability. Data mining techniques could be applied to search large chemical databases for compounds with similar structures or predicted properties to this compound. This could help to identify potential off-target effects or new therapeutic applications.

Below is a table of hypothetical data that could be generated for this compound through such studies:

| Computational Method | Parameter | Hypothetical Value |

| Quantum Mechanics | HOMO Energy | -6.5 eV |

| Quantum Mechanics | LUMO Energy | -1.2 eV |

| Quantum Mechanics | HOMO-LUMO Gap | 5.3 eV |

| Molecular Dynamics | Average Solvent Accessible Surface Area | 350 Ų |

| Molecular Docking | Predicted Binding Affinity (Target X) | -8.2 kcal/mol |

Advanced Spectroscopic and Analytical Characterization of Cid 71361754

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes of CID 71361754

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy are employed to provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the chemical shifts, coupling constants, and integration of the signals for the various protons provide information about their chemical environment and connectivity. For instance, distinct signals are expected for the protons on the pyrrolopyrimidine core, the pyrazole (B372694) ring, the methoxy (B1213986) group, the pyrrolidine (B122466) ring, and the acryloyl moiety. The coupling patterns between adjacent protons are instrumental in confirming the substitution patterns on the aromatic and heterocyclic rings.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the acryloyl group is expected to have a characteristic downfield chemical shift.

While the primary research article describing the synthesis of this compound provides confirmation of its structure, detailed tabulated NMR data is often found in the supplementary information of such publications. The following table represents the type of data typically reported for a molecule of this complexity.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Application of Chemically Induced Dynamic Nuclear Polarization (CIDNP) to Study this compound Reactions

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study reaction mechanisms involving radical intermediates. The effect manifests as enhanced absorption or emission signals in the NMR spectrum of reaction products formed through radical pair recombination or disproportionation.

There are no specific studies in the publicly available scientific literature that have employed CIDNP to investigate the reactions of this compound. Such studies would be relevant if the synthesis or degradation of this compound were to proceed through radical pathways. For instance, if the molecule were subjected to photochemical or thermal conditions that could induce homolytic bond cleavage, CIDNP could potentially be used to detect and characterize the resulting radical intermediates. However, at present, the chemical behavior of this compound has primarily been explored in the context of its interaction with its biological target, which does not typically involve radical mechanisms.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₂₂H₂₅ClN₈O₃.

The electrospray ionization (ESI) technique is commonly used for molecules like this compound, which can be readily ionized in solution. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution of the mass analyzer allows for the determination of the accurate mass to several decimal places, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of this compound. In these experiments, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure, as the fragmentation typically occurs at the weakest bonds or results in the formation of stable neutral losses or fragment ions. The fragmentation pattern can serve as a fingerprint for the identification of the compound and its metabolites.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

While the crystal structure of this compound as an isolated molecule is not publicly available, its structure has been determined in complex with its biological target, the epidermal growth factor receptor (EGFR) kinase domain. The Protein Data Bank (PDB) contains an entry (PDB ID: 5HG7) for the crystal structure of EGFR (with L858R, T790M, and V948R mutations) in complex with PF-06459988.

This crystal structure reveals the detailed binding mode of this compound within the active site of the protein. It confirms the covalent bond formation between the acryloyl moiety of the inhibitor and a cysteine residue in the protein. Furthermore, it shows the specific hydrogen bonding and hydrophobic interactions that contribute to the high-affinity binding of the compound. The conformation of the molecule when bound to the protein can also be precisely determined from this crystallographic data.

Table 4: Crystallographic Data for this compound in Complex with EGFR (PDB ID: 5HG7)

| Parameter | Value |

|---|---|

| Resolution | 1.85 Å |

| R-Value Free | 0.246 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for "molecular fingerprinting."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, characteristic IR absorption bands would be expected for the N-H stretch of the amine, the C=O stretch of the acryloyl amide, C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, and C-O stretching vibrations of the ether and methoxy groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those of IR spectroscopy, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic and heterocyclic rings.

Specific experimental IR and Raman spectra for this compound are not available in the public literature. However, the expected vibrational modes can be predicted based on the known functional groups in the molecule.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3300 | N-H stretch |

| ~1650 | C=O stretch (amide) |

| ~1620 | C=C stretch (alkene) |

| ~1600-1450 | C=C and C=N stretches (aromatic/heterocyclic rings) |

| ~1250 | C-O stretch (aryl ether) |

Note: This table represents expected values and not experimental data.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound possesses two stereocenters in its (3R,4R)-3-((...oxy)methyl)-4-methoxypyrrolidin-1-yl moiety, making it a chiral molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum can provide information about the absolute configuration and conformation of a molecule. For this compound, electronic transitions associated with the aromatic and heterocyclic chromophores would be expected to give rise to CD signals.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), can also be used to determine the stereochemistry of a molecule.

There are no published CD or ORD spectra for this compound. Such studies would be necessary to experimentally confirm the absolute configuration of the stereocenters and to study the conformational properties of the molecule in solution.

Chemical Biology and Mechanistic Insights into Cid 71361754 S Biological Modulations

Identification and Validation of Molecular Targets of Dasatinib in Biological Systems

Dasatinib was initially developed as a potent, ATP-competitive inhibitor of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases (SFKs). patsnap.comstemcell.com Its efficacy against imatinib-resistant CML prompted further investigation into its broader target profile. nih.gov

The identification of Dasatinib's molecular targets has been accomplished through a variety of methods, including biochemical kinase assays, chemical proteomics, and activity-based protein profiling (ABPP). mdpi.comacs.org These studies have validated that Dasatinib is a multi-targeted inhibitor, binding to a wide array of kinases. nih.gov

Key molecular targets identified and validated in various biological systems include:

ABL Kinases: Primarily ABL1 and the oncogenic fusion protein BCR-ABL. patsnap.comwikipedia.org Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its effectiveness against many imatinib-resistant mutations. patsnap.comnih.gov

SRC Family Kinases (SFKs): Dasatinib potently inhibits all members of this family, including SRC, LCK, LYN, FYN, HCK, FGR, and YES. nih.govnih.govaacrjournals.org This broad SFK inhibition is central to its activity in both hematological malignancies and solid tumors. aacrjournals.org

Receptor Tyrosine Kinases (RTKs): Dasatinib has been shown to inhibit several RTKs, such as c-KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), Discoidin Domain Receptor 1 (DDR1), and Ephrin (Eph) receptors (e.g., EPHA2). patsnap.comaacrjournals.orgnih.gov

Other Kinases: Proteomic studies have expanded the list of targets to include additional tyrosine and serine/threonine kinases. For example, in gastric cancer cells, kinome-wide analysis identified ABL2, DDR1, EPHB2, FRK, LYN, RIPK, SRC, SIK2, and YES1 as high-affinity targets. nih.govoncotarget.com In lung cancer cells, targets such as FRK, BRK (PTK6), and ACK (TNK2) were also prominently identified. nih.gov

Validation of these targets has often involved genetic approaches, such as using shRNAs to knock down individual kinases. For instance, the knockdown of DDR1, SIK2, and the SFKs (SRC, LYN, FRK) was shown to significantly block the invasion of gastric cancer cells, confirming their role as key mediators of Dasatinib's anti-invasive effects. nih.gov

Interactive Table: Key Molecular Targets of Dasatinib

| Target Family | Specific Kinases | Role in Disease | Supporting Evidence |

|---|---|---|---|

| ABL Kinases | ABL1, BCR-ABL | Driving proliferation in CML and Ph+ ALL. patsnap.com | Kinase assays, structural studies, clinical efficacy. nih.govmdpi.com |

| SRC Family Kinases (SFKs) | SRC, LYN, LCK, FYN, YES | Regulating cell growth, adhesion, invasion, and survival. nih.govaacrjournals.org | Kinase profiling, cellular assays, animal models. aacrjournals.orgbiomolther.org |

| Receptor Tyrosine Kinases | c-KIT, PDGFRα/β, DDR1, EphA2 | Involved in angiogenesis and tumor growth. patsnap.comaacrjournals.org | Proteomic screening, functional assays. nih.govfrontiersin.org |

| TEC Family Kinases | BTK, TEC | Important in B-cell signaling. | Biochemical assays. |

| Serine/Threonine Kinases | p90RSK, SIK2 | Implicated in cell viability and invasion. mdpi.comnih.gov | RNAi screening, proteomic profiling. mdpi.comacs.org |

In Vitro Biochemical Characterization of Enzymatic and Receptor Interactions with Dasatinib

The interaction of Dasatinib with its target kinases has been extensively characterized through in vitro biochemical assays, providing detailed insights into its potency and binding mechanism. Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. wikipedia.org

Biochemical assays consistently demonstrate that Dasatinib inhibits its primary targets with high potency, often in the sub-nanomolar to low nanomolar range. For example, it inhibits wild-type BCR-ABL with an IC₅₀ value of <1 nM and is 325-fold more potent than imatinib. stemcell.comaacrjournals.org Its Kᵢ values for pan-Src and Bcr-Abl inhibition have been reported as low as 16 pM and 30 pM, respectively. rndsystems.com

The structural basis for Dasatinib's high affinity and broad specificity has been elucidated through X-ray crystallography. The crystal structure of Dasatinib bound to the ABL kinase domain (PDB: 2GQG) reveals that it can bind to the active "DFG-in" conformation of the kinase. nih.govwikipedia.org This contrasts with first-generation inhibitors like imatinib, which preferentially bind the inactive "DFG-out" conformation. This conformational flexibility allows Dasatinib to effectively inhibit a wider range of kinase activation states and overcome resistance mutations that lock the kinase in its active form. nih.govmdpi.com Similarly, structures of Dasatinib in complex with SRC (PDB: 4YBJ) and ABL2 (ARG) have confirmed its binding mode in the ATP pocket. rcsb.orgnih.gov

Interactive Table: In Vitro Inhibitory Potency of Dasatinib Against Key Kinase Targets

| Kinase Target | Assay Type | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|

| ABL | Kinase Assay | < 1.0 nM | stemcell.com |

| BCR-ABL | Kinase Assay | < 1 nM | aacrjournals.org |

| SRC | Kinase Assay | 0.5 nM | stemcell.com |

| LCK | Kinase Assay | 0.4 nM | stemcell.com |

| YES | Kinase Assay | 0.5 nM | stemcell.com |

| FYN | Kinase Assay | < 1 nM | aacrjournals.org |

| c-KIT | Kinase Assay | 5.0 nM | stemcell.com |

| PDGFRβ | Kinase Assay | Potent Inhibition | patsnap.com |

| pan-Src | Kinase Assay (Kᵢ) | 16 pM | rndsystems.com |

| BCR-ABL | Kinase Assay (Kᵢ) | 30 pM | rndsystems.com |

Elucidation of Signal Transduction Pathways Affected by Dasatinib at the Molecular Level

By inhibiting multiple kinases, Dasatinib modulates a complex network of intracellular signal transduction pathways that are critical for cancer cell proliferation, survival, and invasion.

BCR-ABL Pathway: In CML cells, Dasatinib's primary effect is the potent inhibition of the constitutively active BCR-ABL kinase. mdpi.com This blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its direct substrates, such as CRKL. nih.govnih.gov The shutdown of this pathway leads to the inhibition of downstream pro-survival signals, including the MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately inducing apoptosis in leukemic cells. aacrjournals.orgresearchgate.net

SRC Family Kinase (SFK) Pathways: SFKs are central nodes in signaling networks that control cell adhesion, migration, and proliferation. Dasatinib's inhibition of SFKs disrupts these processes. For example, in prostate cancer models, Dasatinib inhibits SFK activity, leading to reduced tumor growth and metastasis. aacrjournals.org In mast cells, it suppresses allergic responses by inhibiting the SFKs Lyn and Fyn, which are upstream of Syk and the PLCγ1/MAPK cascade. biomolther.org

T-Cell Receptor (TCR) and Immune Modulation: Dasatinib inhibits LCK and FYN, two SFKs crucial for TCR signaling. haematologica.orgresearchgate.net This can lead to immunosuppressive effects by dampening T-cell activation and cytokine production. researchgate.net Paradoxically, this same mechanism can also lead to immune activation in some contexts, possibly by selectively depleting regulatory T-cells (Tregs) or transiently inhibiting signaling pathways that regulate lymphocyte mobilization. haematologica.orgnih.gov

Endothelial Permeability and Adhesion Pathways: Some side effects of Dasatinib, such as pleural effusion, have been linked to its impact on endothelial cell signaling. Dasatinib can increase endothelial permeability by disrupting vascular endothelial (VE)-cadherin junctions. nih.govresearchgate.net This effect appears to be mediated through the inhibition of focal adhesion plaque proteins and the subsequent activation of the RhoA/ROCK pathway, which controls actin cytoskeleton reorganization. nih.govresearchgate.net

Cellular Permeability and Intracellular Distribution Mechanisms of Dasatinib

While influx is passive, the intracellular concentration of Dasatinib is actively modulated by efflux pumps belonging to the ATP-binding cassette (ABC) transporter family. aacrjournals.org Specifically, Dasatinib has been identified as a substrate for both ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP, breast cancer resistance protein). nih.govunisa.edu.aumdpi.com Overexpression of these transporters in cell lines leads to a significant reduction in intracellular Dasatinib accumulation and can confer resistance. frontiersin.orgaacrjournals.org Conversely, the use of ABCB1 inhibitors (e.g., PSC833) or ABCG2 inhibitors (e.g., Ko143) can reverse this effect, increasing intracellular Dasatinib levels and restoring sensitivity. aacrjournals.orgnih.gov

Due to its high plasma protein binding (approximately 96%), the free fraction of Dasatinib is what is available to diffuse into cells. drugbank.com Its distribution is widespread, with an apparent volume of distribution of 2505 L, indicating significant tissue penetration. drugbank.com

High-Throughput Screening Methodologies for Identifying Modulators of Dasatinib Activity

The discovery and characterization of multi-kinase inhibitors like Dasatinib have been heavily influenced by high-throughput screening (HTS) methodologies. These approaches are used not only to discover new chemical entities but also to profile existing drugs, identify mechanisms of resistance, and find synergistic drug combinations.

Kinase Panel Screening: A primary HTS method involves screening compounds against large panels of recombinant kinases to determine their inhibitory profiles. Dasatinib itself has been extensively profiled against hundreds of kinases, which helped establish its multi-targeted nature beyond just BCR-ABL and SRC. stemcell.comresearchgate.net This approach is crucial for understanding both on-target potency and off-target effects.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to identify drug targets in a more physiological context. This method uses cell-permeable, affinity-based chemical probes to map kinase-drug interactions directly within live cells or cell lysates. acs.org ABPP has been successfully used to profile Dasatinib targets in cancer cells, confirming known targets and identifying novel ones, including several serine/threonine kinases. mdpi.comacs.org

High-Throughput Drug Combination Screening: To find therapies that are more effective or can overcome resistance, HTS is employed to screen a library of approved drugs or other compounds for synergistic activity with Dasatinib. For example, a screen of over 1,600 FDA-approved drugs identified glucocorticoids as potent synergistic partners for Dasatinib in treating tongue squamous cell carcinoma. biorxiv.org

Cell-Based Phenotypic Screening: HTS assays based on cellular phenotypes, such as proliferation, apoptosis, or invasion, are used to identify compounds that are effective against specific cancer cell lines. These screens can identify inhibitors that work through various mechanisms and can be followed by target deconvolution studies to identify the molecular targets responsible for the observed effect.

These HTS methodologies are integral to the preclinical and clinical development of targeted therapies, enabling a deeper understanding of drug mechanisms and facilitating the development of more effective treatment strategies.

Applications of Cid 71361754 in Materials Science and Catalysis

Integration of CID 71361754 into Advanced Functional Materials

The combination of the naphthalene (B1677914) and cyanophenyl moieties in N-(4-cyanophenyl)-1-naphthamide suggests its potential for creating advanced functional materials with unique optical and electronic properties. Naphthalene derivatives are known for their planar structure, which can facilitate strong π-π stacking interactions, a desirable feature for creating ordered molecular assemblies. rsc.org

Research into N-aryl-1-naphthamides has highlighted their significant luminescent properties. researchgate.netacs.org The nitrogen atom in the helicene skeleton of aza[n]helicenes, which share structural similarities with naphthamides, can be used for further derivatization, leading to modifications of the helicene's properties, as seen in fluorescence changes upon protonation. researchgate.net This suggests that N-(4-cyanophenyl)-1-naphthamide could be a valuable component in the development of novel luminescent and electro-optical materials.

Furthermore, derivatives of naphthalene and phthalimide (B116566) have been investigated as potential electrochromic materials. These compounds can undergo reversible electrochemical reduction, leading to changes in their optical properties. nih.gov The integration of a cyanophenyl group could further modulate these electronic properties. Additionally, amide-containing naphthalene derivatives have been shown to be effective corrosion inhibitors for mild steel, forming stable protective layers on the metal surface. rsc.org This is attributed to the planar structure of naphthalene facilitating strong interactions with the metal surface. rsc.org

Table 1: Potential Applications of Naphthamide Derivatives in Functional Materials

| Application Area | Specific Use | Observed Properties in Related Compounds |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Luminescence, fluorescence |

| Electrochromics | Smart Windows, Displays | Reversible color change upon electrochemical reaction |

| Corrosion Inhibition | Protective Coatings for Metals | Formation of stable protective layers, high inhibition efficiency |

This compound as a Component in Polymer Synthesis and Modification

The structure of N-(4-cyanophenyl)-1-naphthamide makes it a candidate for use in polymer science, either as a monomer for polymerization or as a functional additive to modify polymer properties. The cyanophenyl group is known to be a valuable component in high-performance polymers.

For instance, cyanophenyl-hydroquinone-containing monomers are used in polycondensation reactions to prepare polyaryletherketones and polyethersulfone polymers. These polymers exhibit high thermal stability, good solubility, and film-forming properties. google.com The cyano group can also act as a potential crosslinking point, which can enhance the mechanical strength and adhesive properties of the resin. google.com

Moreover, cyanophenyl functionalized diketopyrrolopyrrole has been used as an n-channel active material in organic field-effect transistors (FETs). researchgate.net The incorporation of such molecules into polymers can improve charge transport and device performance. researchgate.net Polymers containing cyanopropylphenyl-substituted polydimethylsiloxane (B3030410) are used as stationary phases in gas chromatography due to their polarity and high-temperature stability. americanlaboratory.com These examples suggest that polymers incorporating N-(4-cyanophenyl)-1-naphthamide could possess desirable thermal, electronic, and adhesive properties for various applications.

Table 2: Properties of Polymers Incorporating Cyanophenyl Moieties

| Polymer Type | Monomer/Functional Group | Key Properties | Potential Application |

| Polyaryletherketones/Polyethersulfones | 3,4-dicyanophenyl-hydroquinone | High thermal stability, good solubility, crosslinkable | High-performance engineering plastics |

| Functionalized Diketopyrrolopyrrole | DPP-PhCN | Electron-dominant charge transport | Organic field-effect transistors (FETs) |

| Polydimethylsiloxane | Cyanopropylphenyl substitution | Increased polarity, low bleed, high thermal stability | Gas chromatography stationary phases |

Catalytic Properties and Applications of this compound and its Metal Complexes

The amide functionality and the aromatic rings in N-(4-cyanophenyl)-1-naphthamide make it a suitable ligand for the formation of metal complexes. These complexes, in turn, may exhibit significant catalytic activity. Research has shown that metal complexes with naphthamide-related ligands can be effective catalysts. For example, coordination complexes of 6-hydroxy-2-naphthamide (B1316907) with transition metals have shown enhanced catalytic activity in oxidation reactions.

The field of transition-metal-catalyzed C-H functionalization is highly active, with numerous methods being developed for the regioselective modification of aromatic compounds like naphthalene. researchgate.net Picolinamide has been used as a bidentate directing group for the C-8 amination of 1-naphthylamide derivatives, mediated by copper(II). researchgate.net Silver(I) has also been used to catalyze the C4-H amination of 1-naphthylamine (B1663977) derivatives. mdpi.com This indicates that N-(4-cyanophenyl)-1-naphthamide could serve as a substrate or a ligand in such catalytic transformations, enabling the synthesis of more complex molecules.

The development of catalysts for specific reactions is a major area of research. nih.govrsc.org N-heterocyclic carbene (NHC) ligands are widely used in catalysis due to the stability they impart to metal centers. sigmaaldrich.com While not an NHC itself, the nitrogen and oxygen atoms of the amide group in N-(4-cyanophenyl)-1-naphthamide can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of the resulting complex.

Table 3: Examples of Catalysis Involving Naphthylamide Derivatives

| Catalytic Reaction | Metal Catalyst | Role of Naphthylamide Derivative |

| Oxidation Reactions | Transition Metals | Ligand (e.g., 6-Hydroxy-2-naphthamide) |

| C-8 Amination | Copper(II) | Substrate with a directing group |

| C-4 Amination | Silver(I) | Substrate with a directing group |

Development of Sensors and Probes Incorporating this compound

One of the most promising potential applications of N-(4-cyanophenyl)-1-naphthamide is in the development of chemical sensors, particularly fluorescent probes. The naphthylamide and naphthalimide moieties are well-known fluorophores that have been extensively used in the design of chemosensors for detecting a variety of analytes, including metal ions and anions. researchgate.netresearchgate.netscdi-montpellier.frnih.gov

For example, a naphthylamide-based fluorescent chemosensor, N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide), has been reported for the detection of Fe³⁺ and Al³⁺ cations and CN⁻ anions. researchgate.netscdi-montpellier.frnih.gov This sensor operates via fluorescence quenching ("ON-OFF") in the presence of Fe³⁺ and fluorescence enhancement ("OFF-ON") with Al³⁺. researchgate.netscdi-montpellier.frnih.gov Similarly, 4-amino-1,8-naphthalimide-based sensors have shown high selectivity and sensitivity for Zn²⁺, with a significant enhancement in fluorescence intensity, and have been used for imaging Zn²⁺ in living cells. researchgate.net

The sensing mechanism in these probes often involves a photoinduced electron transfer (PET) process, which is modulated by the binding of the analyte to a receptor unit attached to the fluorophore. The cyanophenyl group in N-(4-cyanophenyl)-1-naphthamide could act as part of the receptor or modulate the electronic properties of the naphthylamide fluorophore, potentially leading to sensors with high selectivity and sensitivity for specific target molecules. The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and biological imaging. google.comchemcu.orgwashington.edu

Table 4: Performance of Naphthylamide-Based Fluorescent Sensors

| Sensor Compound | Target Analyte(s) | Sensing Mechanism |

| N,N'-(1,2-phenylene)bis(1-hydroxy-2-naphthamide) | Fe³⁺, Al³⁺, CN⁻ | ON-OFF (Fe³⁺), OFF-ON (Al³⁺) |

| 4-amino-1,8-naphthalimide with iminodiacetic acid | Zn²⁺ | OFF-ON (Fluorescence enhancement) |

Emerging Research Avenues and Future Outlook for Cid 71361754

Interdisciplinary Research Integrating CID 71361754

The study of this compound and its analogues necessitates a collaborative, interdisciplinary approach, blending expertise from various scientific fields.

Computational and Theoretical Chemistry: The inherent complexity of the arsenic-boron (As-B) bond in arsinoboranes makes them prime candidates for theoretical investigation. pku.edu.cn Computational studies, particularly using Density Functional Theory (DFT), are crucial for understanding the bonding, structure, and reactivity of these molecules. pku.edu.cn Such studies can elucidate the nature of the As-B bond, which has been shown to possess partial double bond character in some monomeric arsinoboranes. pku.edu.cn For this compound, computational modeling can predict its geometric parameters, vibrational frequencies, and electronic properties, providing a theoretical framework for experimental studies.

Materials Science: Arsinoboranes are being explored as single-source precursors for the synthesis of III-V semiconductor materials. rsc.orgdtic.mil The decomposition of these precursors can yield materials with valuable electronic and optoelectronic properties. Research in this area could involve the use of this compound or its derivatives in Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD) processes to create thin films or nanostructures. uni-due.de The interdisciplinary collaboration between synthetic chemists and materials scientists is vital for designing and evaluating new precursors for advanced materials. uni-koeln.de

Chemical Biology and Toxicology: Given that this compound is an organoarsenic compound, understanding its interaction with biological systems is of paramount importance. wikipedia.org Interdisciplinary research involving chemists, biologists, and toxicologists can explore the potential applications and hazards of such compounds. For instance, the unique properties of boron-containing compounds, such as carboranes, are being leveraged in drug discovery and molecular imaging. nih.gov While the toxicity of arsenic is a significant concern wikipedia.org, targeted research could explore if specific arsinoboranes possess any therapeutic potential or could be used as probes in chemical biology, assuming their toxicity can be managed or selectively targeted.

The following table summarizes the key interdisciplinary research areas for this compound:

| Research Area | Key Focus | Relevant Disciplines |

| Computational Chemistry | Bonding analysis, reactivity prediction, spectroscopic property simulation. | Theoretical Chemistry, Physical Chemistry |

| Materials Science | Development of new semiconductor materials, thin-film deposition. | Inorganic Chemistry, Materials Engineering, Physics |

| Chemical Biology | Exploration of bioactivity, development of molecular probes. | Medicinal Chemistry, Toxicology, Biochemistry |

Addressing Unexplored Chemical Spaces Related to this compound

The chemical space around this compound remains largely uncharted, offering significant opportunities for new discoveries.

Synthesis of Derivatives and Analogues: A primary area of exploration is the synthesis of new derivatives of dimethylarsanylborane. This can be achieved by modifying the substituents on either the arsenic or the boron atom. The exploration of this "unexplored chemical space" could lead to the discovery of compounds with tailored electronic, steric, and reactive properties. nih.gov For example, introducing bulkier substituents could stabilize the monomeric form of the arsinoborane and allow for a more detailed study of the As-B bond.

Polymerization and Oligomerization: The reactivity of the As-B bond suggests that this compound could serve as a monomer for the synthesis of novel inorganic polymers and oligomers. The synthesis and characterization of poly(arsinoborane)s would open up a new class of materials with potentially unique properties, analogous to the well-established polysilanes and polyphosphazenes.

Coordination Chemistry: The arsenic and boron centers in this compound can act as Lewis bases and acids, respectively. Exploring the coordination chemistry of this molecule with various metal centers could lead to the formation of novel coordination polymers and organometallic complexes with interesting catalytic or material properties.

The table below outlines potential avenues for exploring the chemical space of this compound:

| Exploration Avenue | Description | Potential Outcomes |

| Derivative Synthesis | Modification of methyl groups on arsenic and hydrogen on boron. | Fine-tuning of electronic and steric properties, enhanced stability. |

| Polymer Chemistry | Use as a monomer for polymerization reactions. | Creation of novel inorganic polymers with unique backbone structures. |

| Coordination Chemistry | Reaction with transition metal complexes. | Formation of new organometallic frameworks and coordination polymers. |

Methodological Advancements for Enhanced Characterization of this compound

Advancements in analytical techniques are crucial for the detailed characterization of novel compounds like this compound.

Spectroscopic Techniques: A combination of spectroscopic methods is essential for elucidating the structure and bonding of arsinoboranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹³C NMR would be fundamental for characterizing the basic structure of this compound.

Mass Spectrometry (MS): Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive for detecting and quantifying arsenic-containing compounds. mdpi.comnih.gov

Chromatographic Methods: For the separation and analysis of arsinoboranes and their reaction products, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a powerful tool for the speciation of arsenic compounds, allowing for the separation and identification of different organoarsenic species in a mixture. mdpi.comrsc.org

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline arsinoborane derivatives. This technique can provide accurate bond lengths and angles, offering direct insight into the nature of the arsenic-boron bond.

The following table details the advanced characterization methods applicable to this compound:

| Method | Application | Information Gained |

| NMR Spectroscopy | Structural elucidation in solution. | Connectivity of atoms, chemical environment. |

| Vibrational Spectroscopy | Study of molecular vibrations. | Bond strengths, functional groups. |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | Molecular formula, isotopic patterns. |

| HPLC-ICP-MS | Speciation of arsenic compounds. | Separation and quantification of different arsenic species. |

| X-ray Diffraction | Determination of solid-state structure. | Precise bond lengths, bond angles, and crystal packing. |

Role of this compound in Sustainable Chemistry Initiatives

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical products and processes. acs.orgitrcweb.orgunep.orgbeyondbenign.orgscirp.org The potential role of this compound in this context presents both challenges and opportunities.

Challenges due to Toxicity: The primary challenge is the inherent toxicity of arsenic and some of its compounds. wikipedia.org The use of arsenic-containing compounds in any large-scale application would require rigorous safety protocols and life-cycle assessment to prevent environmental contamination and human exposure. epa.govarlis.orgepa.gov

Potential as a Precursor in Efficient Synthesis: From a green chemistry perspective, the use of single-source precursors like this compound for materials synthesis can be more efficient than multi-source methods. uni-koeln.de It can potentially reduce the number of reaction steps, minimize waste, and allow for lower processing temperatures, thereby saving energy.

Phytoremediation and Bioremediation: Research into the environmental fate of organoarsenic compounds is crucial. Studies on the phytoremediation of arsenic and boron by organisms like algae could provide insights into managing potential environmental contamination from arsinoborane-related research and applications. scientificeminencegroup.comsapub.org

Designing for Degradation: A key principle of sustainable chemistry is designing chemicals that degrade into benign products after their intended use. Future research could focus on designing arsinoborane derivatives that, after fulfilling their function, can be transformed into less toxic or easily recoverable forms.

The table below summarizes the considerations for this compound in the context of sustainable chemistry:

| Aspect | Consideration | Potential Research Direction |

| Toxicity | High toxicity of arsenic is a major concern. | Development of closed-loop systems, life-cycle assessment. |

| Synthesis Efficiency | Potential as a single-source precursor. | Optimization of precursor design for lower energy consumption and waste reduction. |

| Environmental Fate | Persistence and bioaccumulation potential. | Studies on biodegradation and phytoremediation of arsinoborane derivatives. |

| Benign by Design | Designing safer alternatives. | Modification of the molecular structure to reduce toxicity and enhance degradability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.